1-((6-(Benzyloxy)-1H-indol-3-yl)methyl)-1H-benzo[d][1,2,3]triazole
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Overview
Description
1-((6-(Benzyloxy)-1H-indol-3-yl)methyl)-1H-benzo[d][1,2,3]triazole is a complex organic compound that features both indole and benzotriazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((6-(Benzyloxy)-1H-indol-3-yl)methyl)-1H-benzo[d][1,2,3]triazole typically involves multi-step organic reactionsThe final step involves the formation of the benzotriazole ring through cyclization reactions under specific conditions, often involving catalysts and controlled temperatures .
Industrial Production Methods
These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
1-((6-(Benzyloxy)-1H-indol-3-yl)methyl)-1H-benzo[d][1,2,3]triazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the indole and benzotriazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the indole or benzotriazole rings .
Scientific Research Applications
1-((6-(Benzyloxy)-1H-indol-3-yl)methyl)-1H-benzo[d][1,2,3]triazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 1-((6-(Benzyloxy)-1H-indol-3-yl)methyl)-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or receptor binding. The exact molecular targets and pathways depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
1-(1H-Indol-3-ylmethyl)-1H-benzo[d][1,2,3]triazole: Lacks the benzyloxy group, which may affect its biological activity and chemical reactivity.
1-(6-Methoxy-1H-indol-3-ylmethyl)-1H-benzo[d][1,2,3]triazole: Contains a methoxy group instead of a benzyloxy group, potentially altering its properties.
Uniqueness
1-((6-(Benzyloxy)-1H-indol-3-yl)methyl)-1H-benzo[d][1,2,3]triazole is unique due to the presence of both the benzyloxy and benzotriazole moieties, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-[(6-phenylmethoxy-1H-indol-3-yl)methyl]benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O/c1-2-6-16(7-3-1)15-27-18-10-11-19-17(13-23-21(19)12-18)14-26-22-9-5-4-8-20(22)24-25-26/h1-13,23H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIGWBPKSFDTPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CN3)CN4C5=CC=CC=C5N=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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